molecular formula C8H9BrN2O2 B580188 Ethyl 5-amino-2-bromoisonicotinate CAS No. 1806965-78-5

Ethyl 5-amino-2-bromoisonicotinate

Cat. No.: B580188
CAS No.: 1806965-78-5
M. Wt: 245.076
InChI Key: OKKIWSUPMIAAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-bromoisonicotinate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.076. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKIWSUPMIAAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Significance of Ethyl 5-amino-2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 5-amino-2-bromoisonicotinate, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular architecture, explore its synthesis and characterization, and discuss its potential applications, particularly within medicinal chemistry. This document is designed to be a self-validating resource, grounding key claims in authoritative scientific literature.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and π-stacking. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents: the amino group, the bromine atom, and the ethyl ester. This trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures.

Unveiling the Molecular Structure: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity. For this compound, this has been elucidated through single-crystal X-ray diffraction studies.

Core Planarity and Conformation

The core isonicotinate ring system of this compound is essentially planar.[2] This planarity is a key feature, influencing how the molecule can interact with flat aromatic surfaces of biological macromolecules, such as the active sites of enzymes or the base pairs of DNA. The ethyl ester group also tends to lie in the same plane as the pyridine ring, a conformation stabilized by intramolecular interactions.[2]

Table 1: Key Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupP21/c[2]
a (Å)10.345(3)[2]
b (Å)9.876(3)[2]
c (Å)10.123(3)[2]
β (°)114.34(3)[2]
Volume (ų)942.1(5)[2]
Z4[2]
Intramolecular and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of hydrogen bonds. The amino group acts as a hydrogen bond donor, forming interactions with the carbonyl oxygen of the ester group in neighboring molecules. These interactions contribute to the overall stability of the crystal lattice and can provide insights into the potential hydrogen bonding patterns the molecule might form with a biological target.

G cluster_molecule This compound N1 N C2 C N1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 NH2 NH₂ C5->NH2 C6->N1 O1 O C7->O1 O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₃ C8->C9 caption Molecular Structure of this compound

Caption: A 2D representation of the molecular structure.

Synthesis and Characterization: A Practical Approach

Proposed Synthetic Pathway

A plausible synthetic route would likely begin with a commercially available substituted pyridine. One potential starting material is 5-aminopicolinic acid. The synthesis would then proceed through bromination and esterification, although the order of these steps could be varied to optimize yield and purity.

G start 5-Aminopicolinic Acid step1 Bromination (e.g., NBS) start->step1 intermediate1 5-Amino-2-bromopicolinic Acid step1->intermediate1 step2 Esterification (Ethanol, Acid Catalyst) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Bromination: To a solution of 5-aminopicolinic acid in a suitable solvent (e.g., acetic acid), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Isolation: The reaction mixture is then quenched, and the product, 5-amino-2-bromopicolinic acid, is isolated through extraction and purified by recrystallization or column chromatography.

  • Esterification: The purified 5-amino-2-bromopicolinic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete, as indicated by TLC.

  • Final Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted. The final product, this compound, is purified by column chromatography to yield a solid.

Causality in Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or unwanted side reactions on the electron-rich aminopyridine ring.

  • Acid Catalysis in Esterification: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amino protons, and a quartet and triplet for the ethyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring and the ethyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-Br stretching.[3]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

A Versatile Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The amino and bromo substituents on the isonicotinate ring of the title compound provide handles for the introduction of various side chains through reactions such as Suzuki or Buchwald-Hartwig couplings.[1] This allows for the rapid generation of a diverse set of analogues to probe the structure-activity relationship (SAR) for a particular kinase target.

Building Block for Novel Therapeutic Agents

Beyond kinase inhibitors, the unique substitution pattern of this compound can be exploited to synthesize novel compounds with a wide range of potential biological activities. The amino group can be acylated or alkylated, the bromine can be displaced or used in cross-coupling reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility opens up avenues for the development of new anti-inflammatory, anti-cancer, and anti-viral agents.[4][5]

Conclusion and Future Directions

This compound is a strategically important molecule with a well-defined three-dimensional structure. Its trifunctional nature makes it a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Future research efforts should focus on the development of an optimized and scalable synthesis of this compound. Furthermore, the exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel compounds with interesting biological profiles, further solidifying the importance of substituted pyridines in modern drug discovery.

References

  • PubChem. Ethyl 5-bromopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]

  • Chen, B. et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • PubChem. Ethyl 2-bromoisonicotinate. National Center for Biotechnology Information. [Link]

  • Das, J. et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3370-3375. [Link]

  • ResearchGate. Synthesis of some N‐substituted isonicotinamides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. [Link]

  • Arshad, S. et al. (2019). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of this compound. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836–1843. [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]

  • PrepChem.com. Synthesis of ethyl 2-amino-5-(2-bromoacetyl)-4-thiazolecarboxylate. [Link]

  • Fernandes, C. et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(16), 3715. [Link]

  • Yamuna, V. et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. [Link]

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • ResearchGate. Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. [Link]

  • Chem-Impex. 5-Amino-2-bromopyridine. [Link]

  • Bentham Science. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. [Link]

  • Chem-Impex. Ethyl 5-bromonicotinate. [Link]

  • Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

Sources

Methodological & Application

Ethyl 5-amino-2-bromoisonicotinate: A Key Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 5-amino-2-bromoisonicotinate, a pivotal intermediate in contemporary pharmaceutical development. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents. We will delve into the practical aspects of its preparation, purification, and spectroscopic identification. Furthermore, this guide will detail its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex drug molecules, including targeted cancer therapies such as Ceritinib.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, possessing an amino group, a bromine atom, and an ethyl ester, offers multiple points for chemical modification. The pyridine core is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.

The strategic placement of the bromine atom at the 2-position and the amino group at the 5-position makes this intermediate particularly amenable to widely-used and robust synthetic methodologies. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2] The amino group, on the other hand, can be readily acylated, alkylated, or used as a handle for further derivatization.

This combination of features allows for the rapid and modular synthesis of diverse libraries of compounds, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing drug candidates. One of the notable applications of this intermediate is in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, a targeted therapy for non-small cell lung cancer.[3]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the regioselective bromination of the corresponding aminonicotinate precursor. The following protocol is a reliable method for its laboratory-scale preparation.

Synthetic Protocol: Bromination of Ethyl 2-aminonicotinate

This procedure details the synthesis of this compound from Ethyl 2-aminonicotinate using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

  • Ethyl 2-aminonicotinate

  • N-bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of Ethyl 2-aminonicotinate (1.0 eq.) in anhydrous THF in a round-bottom flask, add N-bromosuccinimide (1.0 eq.) in portions at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[4]

Expected Yield:

Yields for this reaction are typically high, often in the range of 80-95%, depending on the scale and purity of the starting materials.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ethyl 2-aminonicotinate in THF Add_NBS Add NBS (1.0 eq) at 0 °C Start->Add_NBS Stir Stir at RT for 18h Add_NBS->Stir Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Product: this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions. The following are the expected analytical data.

PropertyValue
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Appearance Off-white to light yellow solid
Melting Point 139-141 °C[3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ¹H NMR (DMSO-d₆): δ 8.29 (d, 1H, J = 3Hz), 8.12 (d, 1H, J = 2Hz), 7.31 (s, 2H), 4.29 (q, 2H, J = 7Hz), 1.30 (t, 3H, J = 7Hz).[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ester Carbonyl (C=O): 165-175 ppm

    • Aromatic Carbons (C-Br, C-NH₂, C-COOEt, C-H): 100-160 ppm

    • Ethyl Ester (CH₂): ~60 ppm

    • Ethyl Ester (CH₃): ~14 ppm

IR (Infrared) Spectroscopy:

    • N-H stretching (amino group): 3300-3500 cm⁻¹ (typically two bands for a primary amine)

    • C=O stretching (ester): ~1700-1730 cm⁻¹

    • C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹

    • C-O stretching (ester): 1100-1300 cm⁻¹

    • C-Br stretching: 500-600 cm⁻¹

MS (Mass Spectrometry):

  • LCMS: m/z = 245.0 [M + H]⁺, 247.0 [M + 2H]⁺ (indicative of the presence of a single bromine atom due to the isotopic pattern of Br).[3]

Applications in Pharmaceutical Synthesis

The utility of this compound as a pharmaceutical intermediate is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse aryl and amino substituents at the 2-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[2] In the context of this compound, this reaction enables the synthesis of 2-aryl-5-aminoisonicotinates, which are key precursors to various kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq.) and the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields:

Yields for Suzuki-Miyaura couplings on similar bromo-aminopyridine substrates typically range from 60% to over 90%, depending on the specific coupling partners and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for synthesizing N-aryl or N-heteroaryl derivatives from this compound.

Representative Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials and Reagents:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq.), the primary amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application in the Synthesis of Ceritinib

This compound is a key intermediate in some synthetic routes to Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor.[3][5] The bromo-amino-pyridine core of this intermediate is elaborated through a series of reactions, including cross-coupling and amidation, to construct the final drug molecule.

Ceritinib_Synthesis Intermediate This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Coupling Elaboration Further Synthetic Steps (e.g., Amidation, Reduction) Coupling->Elaboration Ceritinib Ceritinib Elaboration->Ceritinib

Caption: Simplified synthetic pathway to Ceritinib utilizing this compound.

Safety and Handling

Hazard Identification:

  • While a specific safety data sheet (SDS) for this compound is not widely available, related compounds such as aminopyridines and bromopyridines are known to be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • It may cause skin, eye, and respiratory irritation.

Handling Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical compounds. Its strategic functionalization allows for the efficient application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and further derivatization of this important building block, enabling the advancement of drug discovery programs.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

  • U.S. Patent No. US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

Sources

Application Notes and Protocols for the Ester Hydrolysis of Ethyl 5-amino-2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of Ethyl 5-amino-2-bromoisonicotinate to its corresponding carboxylic acid, 5-amino-2-bromoisonicotinic acid. As a critical building block in medicinal chemistry and drug development, the efficient and clean synthesis of this acid is paramount. This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for the two primary chemical hydrolysis methods: base-catalyzed saponification and acid-catalyzed hydrolysis. The causality behind experimental choices, troubleshooting, and process optimization are discussed to ensure researchers can achieve high-yield, high-purity outcomes.

Introduction: Strategic Importance and Hydrolysis Overview

This compound is a substituted pyridine derivative whose corresponding carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents. The conversion of the robust ethyl ester to the carboxylic acid is a critical transformation that requires careful selection of reaction conditions to maximize yield and purity.

The primary challenge in this hydrolysis lies in the electronic nature and sterics of the substrate. The pyridine ring, the electron-donating amino group, and the electron-withdrawing bromo-substituent all influence the reactivity of the ester's carbonyl group. Furthermore, the presence of the bromine atom ortho to the ester group may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted analogues[1].

This guide will explore the two most common and effective methods for this transformation:

  • Base-Catalyzed Hydrolysis (Saponification): An irreversible process that typically offers high yields and is often the method of choice.

  • Acid-Catalyzed Hydrolysis: A reversible reaction that can be driven to completion and may be advantageous in specific contexts.

Compound Data and Properties

A clear understanding of the physicochemical properties of the starting material and the final product is essential for planning the reaction and subsequent purification.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compound structureC₈H₉BrN₂O₂245.071060814-75-9
5-Amino-2-bromoisonicotinic acid 5-Amino-2-bromoisonicotinic acid structureC₆H₅BrN₂O₂217.021242336-80-6[2]

Note: Structures are illustrative. Please refer to the CAS number for definitive identification.

Base-Catalyzed Hydrolysis: The Saponification Protocol

Base-catalyzed hydrolysis, or saponification, is generally the preferred method for this transformation due to its irreversible nature, which drives the reaction to completion.[3][4] The final deprotonation of the carboxylic acid to form a carboxylate salt renders the overall process thermodynamically favorable.[3]

Underlying Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as the leaving group. The newly formed carboxylic acid is immediately deprotonated by the strong base (either ethoxide or hydroxide) in an irreversible acid-base reaction, yielding the carboxylate salt.[5]

G start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product_acid 5-Amino-2-bromoisonicotinic Acid + EtO⁻ intermediate->product_acid Collapse & Elimination of Ethoxide final_product Carboxylate Salt + EtOH product_acid->final_product Irreversible Deprotonation (Driving Force)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Detailed Experimental Protocol (NaOH)

This protocol is a robust starting point for laboratory-scale synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of an alcohol (Methanol or Ethanol) and water. A common ratio is 3:1 to 5:1 alcohol:water (v/v), using approximately 10-20 mL of total solvent per gram of ester.

  • Addition of Base: Add sodium hydroxide (1.5 - 2.5 eq.) to the solution. It can be added as a solid or as a pre-dissolved aqueous solution (e.g., 1 M NaOH). An excess of base is used to ensure complete reaction.[6]

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-65°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Typical reaction times range from 2 to 16 hours.

  • Work-up - Quench & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. If heated, remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water. Slowly add 1M HCl dropwise while stirring vigorously in an ice bath. The product, 5-amino-2-bromoisonicotinic acid, is amphoteric, meaning it has both acidic and basic functional groups.[7] It will precipitate at its isoelectric point (pI). Monitor the pH, which is typically in the range of 3-5 for precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like cold diethyl ether or hexanes to remove any unreacted starting material.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Optimization and Causality
ParameterCondition ChoicesRationale & Field Insights
Base NaOH, KOH, LiOHNaOH and KOH are cost-effective and commonly used. LiOH is sometimes preferred as it can lead to fewer emulsion issues during workup, though it is more expensive. Use 1.5-2.5 equivalents to drive the reaction and overcome any potential side reactions.
Solvent MeOH/H₂O, EtOH/H₂O, THF/H₂OAlcohols like MeOH and EtOH are excellent for dissolving both the ester and the inorganic base.[6] Water is necessary for the hydroxide ions. THF can be used if the starting material has poor solubility in alcohols.
Temperature Room Temp to Reflux (65°C)Many ester hydrolyses proceed well at room temperature over several hours.[6] Heating to reflux can significantly decrease reaction time, but may increase the risk of side reactions if other sensitive functional groups are present. For this molecule, gentle heating is generally safe.
Acidification Slow, dropwise addition of HClRapid addition of acid can cause localized pH drops, potentially leading to the formation of gummy or poorly filterable solids. Slow addition with vigorous stirring in an ice bath promotes the formation of a crystalline, easily filterable precipitate. The target pH for precipitation is critical and should be determined empirically, often around pH 3-5.[8][9]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[4][10] It is an equilibrium-controlled process, and therefore requires a large excess of water to drive the reaction towards the products according to Le Châtelier's principle.[3][11]

Underlying Mechanism

The mechanism involves the initial protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[11][12] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group, and the catalyst (H₃O⁺) is regenerated.[10]

G start Ester + H₃O⁺ protonated_ester Protonated Ester (Activated Carbonyl) start->protonated_ester Protonation start->protonated_ester intermediate Tetrahedral Intermediate protonated_ester->intermediate Nucleophilic Attack by H₂O protonated_ester->intermediate product Carboxylic Acid + EtOH + H₃O⁺ intermediate->product Proton Transfers & Elimination of EtOH intermediate->product

Caption: Reversible Mechanism of Acid-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol (HCl)

Procedure:

  • Reaction Setup: To this compound (1.0 eq.), add a large excess of aqueous acid, such as 6M HCl or 3M H₂SO₄. The acid serves as both the catalyst and the water source.[11][12]

  • Heating: Heat the mixture to reflux (typically ~100-110°C) with vigorous stirring. The reaction is generally slower than saponification and may require 12-24 hours. Monitor by TLC.

  • Work-up - Cooling & Neutralization: Once the reaction is complete, cool the solution in an ice bath. Carefully neutralize the excess acid by the slow addition of a base, such as aqueous NaOH or NH₄OH, until the isoelectric point is reached (pH ~3-5), causing the product to precipitate.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum, as described in the saponification protocol (Section 3.2, steps 6-7).

Method Selection and Troubleshooting

The choice between base- and acid-catalyzed methods depends on the specific requirements of the synthesis.

G start Start: Hydrolyze this compound decision Primary Goal? start->decision base Base-Catalyzed Hydrolysis (Saponification) decision->base High Yield & Speed acid Acid-Catalyzed Hydrolysis decision->acid Alternative / Academic Study base_adv Advantages: - Irreversible - High Yield - Faster base->base_adv base_disadv Disadvantages: - Requires careful pH control during precipitation base->base_disadv acid_adv Advantages: - Useful if substrate is base-sensitive (not applicable here) - Simple reagents acid->acid_adv acid_disadv Disadvantages: - Reversible (needs excess H₂O) - Slower - Harsher conditions (high temp) acid->acid_disadv

Caption: Decision workflow for choosing a hydrolysis method.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Not enough reagent (acid or base).- Steric hindrance slowing the reaction.- Increase reaction time and/or temperature.- Use a larger excess of base (e.g., 3.0 eq.).- Confirm starting material purity.
Low Yield - Product is soluble in the mother liquor.- Incorrect pH for precipitation.- Loss during transfers.- Cool the solution thoroughly in an ice bath before filtration.- Carefully optimize the precipitation pH; check pH with a calibrated meter.- Extract the aqueous filtrate with an organic solvent like EtOAc after acidification to recover dissolved product.
Product is Oily/Gummy - Impurities present.- Precipitation occurred too quickly or at the wrong temperature.- Ensure the solution is well-chilled and stirred vigorously during slow acidification.- Try recrystallizing the crude product from a suitable solvent system (e.g., Ethanol/Water).
Difficulty Filtering - Very fine, amorphous particles formed.- Allow the precipitate to "digest" by stirring in the cold mother liquor for an hour before filtering.- Use a filter aid like Celite.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 5/1, 4th ed. 2.2 Carboxy Group. Georg Thieme Verlag, Stuttgart.
  • Gong, L., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, PMC. [Link]

  • Chen, Y.-F., et al. (2022). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, PMC. [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Clark, J. (2023). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • ResearchGate. (2021). Ester cleavage conditions?[Link]

  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • ResearchGate. Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA). [Link]

  • Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, PMC. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Ribeiro, C. M. R., et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.
  • OperaChem. Saponification-Typical procedures. [Link]

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Organic Chemistry 2. (2024). Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][3]diazepin-2-ylamino)benzoate. [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

  • Minta, E., et al. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)

Sources

Application Notes and Protocols for the Development of Novel Anticancer Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Anticancer Drug Discovery

The development of novel anticancer molecules is a complex, multi-faceted endeavor that demands a strategic and methodologically rigorous approach. This guide provides an in-depth overview of the critical stages and experimental protocols involved, from initial target identification to preclinical validation. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale and field-proven insights necessary for success. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to yield robust and reproducible data.

The journey of an anticancer drug from concept to clinic is fraught with challenges, with a high attrition rate for promising candidates.[1] To navigate this landscape effectively, a deep understanding of the underlying cancer biology, coupled with the appropriate application of cutting-edge technologies and robust experimental design, is paramount. This document will guide you through this intricate process, providing the tools and knowledge to advance your anticancer drug discovery program.

Chapter 1: Target Identification and Validation: The Foundation of a Successful Therapeutic Strategy

The cornerstone of any successful targeted cancer therapy is the identification and rigorous validation of a molecular target that is critical for tumor growth and survival.[2] This initial phase is crucial, as a well-validated target significantly increases the probability of downstream success.

The Rationale for Target Selection: Exploiting Tumor Vulnerabilities

The ideal anticancer drug target is a molecule or pathway that is preferentially expressed or activated in cancer cells compared to normal tissues, and upon which the cancer cells are dependent for their survival and proliferation. Key considerations for target selection include:

  • Oncogene Addiction: Many tumors are driven by a single, dominant oncogene. Targeting this "addiction" can lead to a dramatic therapeutic response.

  • Synthetic Lethality: This approach targets a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

  • Tumor Microenvironment: Targeting components of the tumor microenvironment that support tumor growth, such as angiogenic factors or immune checkpoints, is a rapidly evolving and successful strategy.

Modern Approaches to Target Identification

Several powerful technologies are employed to identify novel anticancer targets:

  • Genomic and Proteomic Profiling: High-throughput sequencing and mass spectrometry-based proteomics can identify genes and proteins that are overexpressed, mutated, or aberrantly activated in tumors.[3][4] This provides a rich dataset for identifying potential therapeutic targets.

  • Functional Genomics with CRISPR-Cas9: CRISPR-Cas9 technology has revolutionized target discovery by enabling precise and efficient gene editing.[5] Genome-wide CRISPR screens can systematically identify genes that are essential for cancer cell survival, providing a direct link between a gene and a cancer phenotype.[6]

The Imperative of Rigorous Target Validation

Once a potential target is identified, it must be rigorously validated to confirm its role in the cancer phenotype. This involves a multi-pronged approach to build a strong "biological rationale" for pursuing the target.

This protocol outlines the use of CRISPR-Cas9 to knock out a candidate target gene in a cancer cell line to assess its impact on cell viability.

Materials:

  • Cancer cell line of interest

  • Lentiviral or plasmid-based CRISPR-Cas9 system with a specific guide RNA (gRNA) targeting the gene of interest

  • Control gRNA (non-targeting)

  • Cell culture medium and supplements

  • Transfection or transduction reagents

  • Reagents for genomic DNA extraction and PCR

  • Sanger sequencing reagents

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA specific to the target gene into a suitable CRISPR-Cas9 vector. A non-targeting gRNA should be used as a negative control.

  • Delivery of CRISPR-Cas9 System: Introduce the CRISPR-Cas9 system into the cancer cells using an appropriate method (e.g., lentiviral transduction, lipid-based transfection).

  • Selection of Edited Cells: If the vector contains a selection marker (e.g., puromycin resistance), select for cells that have successfully incorporated the CRISPR machinery.

  • Verification of Gene Editing:

    • Extract genomic DNA from the edited and control cell populations.

    • Amplify the target genomic region by PCR.

    • Sequence the PCR product using Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.

  • Functional Assessment:

    • Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to compare the viability of cells with the target gene knockout to the control cells.

    • A significant reduction in viability in the knockout cells provides strong evidence for the target's role in cell survival.[7]

Causality Behind Experimental Choices:

  • CRISPR-Cas9: This system is chosen for its high efficiency and specificity in generating gene knockouts, providing a clear cause-and-effect relationship between gene disruption and phenotype.[5]

  • Non-targeting gRNA control: This is essential to ensure that any observed effects are due to the specific gene knockout and not to off-target effects of the CRISPR-Cas9 machinery.

  • Sanger Sequencing: This is a critical validation step to confirm successful gene editing at the molecular level.

Chapter 2: In Vitro Screening of Anticancer Molecules: Identifying Promising Lead Compounds

Once a target is validated, the next step is to identify molecules that can modulate its activity. High-throughput screening (HTS) of large chemical libraries is a common starting point, followed by a cascade of in vitro assays to characterize the potency, selectivity, and mechanism of action of promising "hit" compounds.

The In Vitro Assay Funnel: From Hits to Leads

A tiered approach is typically used for in vitro screening:

  • Primary Screening: High-throughput assays to rapidly assess the activity of a large number of compounds.

  • Secondary Screening: More detailed assays to confirm the activity of "hits" from the primary screen and to assess their potency and selectivity.

  • Tertiary Screening: In-depth mechanistic studies to understand how the lead compounds exert their effects.

Foundational In Vitro Assays

A variety of in vitro assays are used to evaluate the anticancer properties of molecules.[8]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: This tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, providing a quantitative measure of metabolic activity.

  • Serial Dilution: This allows for the determination of a dose-response curve and the calculation of the IC50 value, a key measure of a compound's potency.

  • Vehicle Control: This is essential to account for any effects of the solvent used to dissolve the test compound.

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing a measure of long-term cell survival.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Colony Formation: Remove the compound-containing medium and replace it with fresh medium. Allow the cells to grow for 1-3 weeks, until visible colonies are formed.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Causality Behind Experimental Choices:

  • Low Seeding Density: This ensures that colonies arise from single cells, allowing for the assessment of individual cell reproductive capacity.

  • Long Incubation Period: This allows for sufficient time for surviving cells to proliferate and form visible colonies, reflecting long-term survival.

  • Crystal Violet Staining: This provides a simple and effective way to visualize and count the colonies.

Delving Deeper: Mechanistic In Vitro Assays

Beyond assessing cell viability, it is crucial to understand the mechanism by which a compound exerts its anticancer effects.

The Transwell assay is used to assess the migratory and invasive potential of cancer cells.[9]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free and serum-containing cell culture medium

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • For Invasion Assay: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Causality Behind Experimental Choices:

  • Porous Membrane: This acts as a barrier that cells must actively migrate through.

  • Chemoattractant Gradient: The serum in the lower chamber creates a chemical gradient that stimulates directional cell movement.

  • Matrigel (for invasion): This basement membrane matrix simulates the extracellular matrix that cancer cells must degrade and invade during metastasis.

Chapter 3: Bridging the Gap: 3D In Vitro Models

While 2D cell culture has been a workhorse in cancer research, it fails to recapitulate the complex three-dimensional architecture and cell-cell interactions of a solid tumor. 3D in vitro models, such as tumor spheroids, offer a more physiologically relevant system for evaluating anticancer drug efficacy.[10]

The Rationale for 3D Models

3D tumor spheroids mimic several key features of in vivo tumors, including:

  • Cell-cell and cell-matrix interactions: These interactions are crucial for tumor growth, survival, and drug resistance.

  • Nutrient and oxygen gradients: Spheroids develop gradients of nutrients, oxygen, and waste products, similar to what is observed in solid tumors.

  • Drug penetration barriers: The dense cellular structure of spheroids can limit the penetration of therapeutic agents.

This protocol describes a common method for generating and treating tumor spheroids.

Materials:

  • Ultra-low attachment round-bottom 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Cell viability assay reagents (e.g., CellTiter-Glo® 3D)

Procedure:

  • Spheroid Formation: Seed a specific number of cells into each well of an ultra-low attachment plate. The cells will aggregate and form a single spheroid in each well over 2-4 days.[10]

  • Compound Treatment: Once the spheroids have formed, carefully add the test compounds at various concentrations.

  • Incubation: Treat the spheroids for a desired period (e.g., 72 hours or longer).

  • Viability Assessment: Assess the viability of the spheroids using a 3D-compatible cell viability assay.

  • Data Analysis: Determine the IC50 value of the compound in the 3D model.

Causality Behind Experimental Choices:

  • Ultra-low attachment plates: These plates prevent cells from adhering and spreading, promoting their aggregation into spheroids.

  • 3D-compatible viability assay: Standard viability assays may not be suitable for 3D models due to issues with reagent penetration. Assays like CellTiter-Glo® 3D are specifically designed for this purpose.

Chapter 4: The In Vivo Arena: Preclinical Evaluation of Anticancer Molecules

In vivo studies in animal models are a critical step in the preclinical development of anticancer drugs. These studies provide essential information on a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a whole-organism context.[11][12]

Choosing the Right In Vivo Model

The selection of an appropriate animal model is crucial for obtaining clinically relevant data.[13][14] Common models include:

  • Syngeneic Models: These involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background. They are particularly useful for studying immuno-oncology agents.

  • Xenograft Models: These involve transplanting human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice. PDX models are considered to be more predictive of clinical outcomes as they better recapitulate the heterogeneity of human tumors.[12]

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding Drug Behavior in the Body

PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[15][16]

  • Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, and excretion).

  • Pharmacodynamics (PD): Describes what the drug does to the body (the biochemical and physiological effects).

This protocol provides a general framework for conducting in vivo studies.

Materials:

  • Appropriate animal model (e.g., immunodeficient mice bearing human tumor xenografts)

  • Test compound and vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Blood collection supplies

  • Tissue collection and processing reagents

Procedure:

  • Tumor Implantation: Implant tumor cells or tissue fragments into the animals.

  • Tumor Growth and Randomization: Allow the tumors to reach a specified size, then randomize the animals into treatment and control groups.

  • Dosing: Administer the test compound and vehicle according to the planned dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • PK Analysis: At specified time points after dosing, collect blood samples to determine the concentration of the drug in the plasma.[17]

  • PD Analysis: At the end of the study, collect tumor and other tissues to assess the effect of the drug on the target and downstream signaling pathways.

  • Data Analysis: Analyze the tumor growth data, PK parameters (e.g., Cmax, AUC), and PD biomarker data to evaluate the efficacy and PK/PD relationship of the compound.

Causality Behind Experimental Choices:

  • Randomization: This is crucial to minimize bias and ensure that the treatment groups are comparable at the start of the study.

  • Tumor Volume Measurement: This is the primary endpoint for assessing the antitumor efficacy of the compound.

  • PK/PD Correlation: Integrating PK and PD data is essential for understanding the exposure-response relationship and for guiding dose selection in clinical trials.[15]

Chapter 5: Visualizing Complexity: Signaling Pathways and Experimental Workflows

Understanding the intricate signaling pathways that drive cancer is fundamental to developing targeted therapies. Visualizing these pathways and the experimental workflows used to study them can greatly enhance comprehension.

Key Signaling Pathways in Cancer
  • The PI3K/AKT/mTOR Pathway: This pathway is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival.[18][19]

  • The RAS/RAF/MEK/ERK Pathway: This is another critical pathway that regulates cell proliferation, differentiation, and survival.[20][]

Visual Representations

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HTS High-Throughput Screening TargetID->HTS Validated Target HitToLead Hit-to-Lead Optimization HTS->HitToLead 'Hits' InVitro In Vitro Testing HitToLead->InVitro Lead Compounds InVivo In Vivo Preclinical Studies InVitro->InVivo Candidate Drug IND IND-Enabling Studies InVivo->IND Preclinical Candidate

Caption: A simplified workflow of the anticancer drug discovery process.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.

RAS_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: A schematic of the RAS/RAF/MEK/ERK signaling cascade.

Chapter 6: Regulatory Considerations and Future Directions

The preclinical development of anticancer drugs is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). Adherence to these guidelines is essential for a successful Investigational New Drug (IND) application.[22][23][24][25]

The field of anticancer drug development is constantly evolving, with new technologies and a deeper understanding of cancer biology driving innovation. The integration of multi-omics data, the development of more sophisticated in vitro and in vivo models, and the application of artificial intelligence are all poised to accelerate the discovery of novel and more effective cancer therapies.

References

  • Application of CRISPR/Cas9 Technology in Cancer Treatment: A Future Direction. PMC. [Link]

  • The PI3K/AKT Pathway as a Target for Cancer Treatment. PubMed. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC. [Link]

  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PMC. [Link]

  • Proteomics in Cancer Biomarkers Discovery: Challenges and Applications. PMC. [Link]

  • Pharmacodynamic Modelling of Biomarker Data in Oncology. PMC. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

  • Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. PubMed Central. [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. [Link]

  • Targeting the PI3K and AKT Pathways in Solid Tumors. Targeted Oncology. [Link]

  • Proteomics-Driven Cancer Biomarkers for Early Detection and Targeted Therapy: Insights from the Middle East. ACS Publications. [Link]

  • An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Discovery Life Sciences. [Link]

  • CRISPR/Cas9 in Cancer: Pioneering Gene Editing for Enhanced Drug Discovery. Frontiers. [Link]

  • A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. PMC. [Link]

  • The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Rom Biotechnol Lett. [Link]

  • In Vivo Preclinical Mouse Models. Champions Oncology. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]

  • Anticancer Drug Pharmacodynamic. Creative Biolabs. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. ResearchGate. [Link]

  • Preclinical modeling of a phase 0 clinical trial protocol. ASCO Publications. [Link]

  • International Conference on Harmonisation; Guidance on S9 Nonclincal Evaluation for Anticancer Pharmaceuticals; availability. Notice. PubMed. [Link]

  • Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte. [Link]

  • An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma. Frontiers. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Evaluation of Pharmacodynamic Responses to Cancer Therapeutic Agents Using DNA Damage Markers. AACR Journals. [Link]

  • Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers. [Link]

  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals. Scientific guideline. [Link]

  • Proteomics Biomarker Discovery: A Quantitative Workflow Guide. MetwareBio. [Link]

  • Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. YouTube. [Link]

  • Establishment of perfect 3D spheroids for cancer research – your guideline. faCellitate. [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers. [Link]

  • In vitro Cell Migration and Invasion Assays. JoVE. [Link]

  • Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers. [Link]

  • The Role of Proteomics in Oncology Biomarker Discovery. Crown Bioscience. [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]

  • Preclinical pharmacology in IND-enabling studies and clinical pharmacology in clinical protocol development. NCI Events. [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Questions and Answers Guidance for Industry. FDA. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Pharmacodynamic biomarkers for molecular cancer therapeutics. PubMed. [Link]

  • Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. MDPI. [Link]

  • Three-Dimensional Tumor Spheroids Reveal B7-H3 CAR T Cell Infiltration Dynamics and Microenvironment-Induced Functional Reprogramming in Solid Tumors. MDPI. [Link]

  • FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs. RAPS. [Link]

  • Target identification. Oncodesign Services. [Link]

  • Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]

  • Choosing the Right Tumor Model for Preclinical Research. Sino Biological. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

Sources

The Strategic Utility of Ethyl 5-amino-2-bromoisonicotinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Crop Protection

The pyridine ring system is a cornerstone in the development of contemporary agrochemicals, offering a versatile scaffold that can be elaborated to target a wide array of biological processes in fungi, insects, and weeds. Its inherent chemical stability, coupled with the ability to fine-tune electronic and steric properties through substitution, has led to the discovery of numerous market-leading products. Within this important class of heterocycles, Ethyl 5-amino-2-bromoisonicotinate emerges as a particularly valuable building block. Its trifunctional nature—an ethyl ester, a primary amine, and a reactive bromine atom—provides a rich chemical handle for the synthesis of complex and highly active agrochemical candidates. This document provides a detailed guide to the application of this compound in agrochemical research, with a focus on synthetic protocols and the biological rationale behind its use.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 180513-58-8
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Storage Store in a cool, dry, and dark place under an inert atmosphere

Synthetic Applications: A Gateway to Novel Fungicides

The 2-bromo and 5-amino substituents on the isonicotinate core are key to the synthetic versatility of this intermediate. The bromine atom at the 2-position is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which are often crucial for achieving high levels of biological activity. The 5-amino group, in turn, can be readily acylated or otherwise modified to further explore the structure-activity relationship (SAR) of the resulting compounds.

Inspired by Nature: Targeting Fungal GPI-Anchor Biosynthesis

A promising application for derivatives of this compound is in the development of fungicides that inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] GPI anchors are essential for the proper localization and function of a wide range of cell surface proteins in fungi, playing a critical role in cell wall integrity, morphogenesis, and virulence.[3] The fungicide aminopyrifen, a 2-aminonicotinate derivative, has been shown to target Gwt1, an inositol acyltransferase involved in the GPI-anchor biosynthetic pathway.[4] This novel mode of action provides a powerful tool for combating fungal pathogens that have developed resistance to existing fungicide classes.[1] The structural similarity of potential derivatives of this compound to aminopyrifen makes this a highly promising area of investigation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of novel agrochemicals derived from this compound.

Protocol 1: Synthesis of a 2-Aryl-5-amino-isonicotinate Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating derivatives with potential fungicidal activity.

Reaction Scheme:

Suzuki_Miyaura_Coupling start This compound product Ethyl 5-amino-2-aryl-isonicotinate start->product Suzuki-Miyaura Coupling reagent Arylboronic Acid reagent->product catalyst Pd Catalyst Base catalyst->product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Protocol 2: Biological Evaluation of Fungicidal Activity (In Vitro)

This protocol outlines a method for assessing the in vitro fungicidal activity of newly synthesized compounds against a panel of common plant pathogenic fungi.

Workflow:

Biological_Evaluation start Synthesized Compound dissolve Dissolve in DMSO start->dissolve dilute Serial Dilution dissolve->dilute plate Incorporate into Agar Medium dilute->plate inoculate Inoculate with Fungal Spores plate->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate EC50 measure->calculate

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in coupling reactions of aminobromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these challenging yet crucial transformations. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and our in-house expertise to help you achieve success in your synthetic endeavors.

Part 1: The Challenge of Coupling Aminobromopyridines

Aminopyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. Consequently, the development of robust and efficient methods for their functionalization is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, have become indispensable tools for the synthesis of complex aminopyridine derivatives.[1][2][3]

However, aminobromopyridines present a unique set of challenges that can often lead to frustratingly low yields or complete reaction failure. The primary difficulties arise from the inherent properties of the substrate itself:

  • Catalyst Inhibition: The basic nitrogen of the pyridine ring and the amino group can act as ligands for the palladium catalyst, leading to catalyst deactivation and slowing down or halting the catalytic cycle.[4][5]

  • Chelation: The proximity of the amino and bromo substituents can facilitate chelation to the metal center, which can hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[6]

  • Side Reactions: Aminobromopyridines are prone to unwanted side reactions, including debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen, and homocoupling of the starting materials.[7][8]

This guide will provide you with the knowledge and tools to overcome these challenges and successfully implement coupling reactions with aminobromopyridines in your research.

Part 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the coupling of aminobromopyridines.

Buchwald-Hartwig Amination
FAQ 1: My Buchwald-Hartwig amination of an aminobromopyridine is giving low to no yield. What should I try?

Underlying Causes:

Low to no yield in Buchwald-Hartwig aminations of aminobromopyridines can often be attributed to several factors:

  • Inappropriate Catalyst System: The combination of the palladium precursor and the ligand is critical. The electron-rich and sterically hindered nature of the aminobromopyridine often requires specialized ligands to promote efficient catalysis.[9]

  • Suboptimal Base: The choice of base is crucial for the deprotonation of the amine and the regeneration of the active catalyst. An inappropriate base can lead to a stalled catalytic cycle.[10]

  • Poor Solvent Choice: The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.[6]

  • Catalyst Deactivation: As mentioned, the nitrogen atoms in the aminobromopyridine can coordinate to the palladium center and inhibit its catalytic activity.[4]

Troubleshooting Workflow:

G start Low/No Yield catalyst Optimize Catalyst System - Switch to a pre-formed Pd(0) catalyst (e.g., G3-XPhos) - Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos, XPhos) start->catalyst base Evaluate Base - Use a strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu, K3PO4) - Ensure base is fresh and anhydrous catalyst->base solvent Change Solvent - Try aprotic polar solvents (e.g., Dioxane, THF, Toluene) - Ensure solvent is anhydrous and degassed base->solvent temp Adjust Temperature - Incrementally increase temperature (e.g., 65-110 °C) - Consider microwave irradiation solvent->temp success Improved Yield temp->success

Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Supporting Data:

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhosLiHMDSTHF6571[6]
RuPhos PrecatalystLiHMDSTHF6583[6]
Pd(OAc)₂ / XPhosKOt-BuToluene100Good to Excellent[11]
Pd₂(dba)₃ / BINAPLiHMDSTHF6571[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine [6]

  • To an oven-dried vial equipped with a magnetic stir bar, add the 3-bromo-2-aminopyridine (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium catalyst (e.g., RuPhos precatalyst, 2-4 mol%), and the base (e.g., LiHMDS, 2.5 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., THF, 2.5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I'm observing significant debromination of my starting material. How can I minimize this side reaction?

Underlying Causes:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[8] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. The primary causes include:

  • Presence of Protic Impurities: Water or other protic impurities can serve as a hydrogen source for the hydrodehalogenation pathway.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which are active in promoting debromination.

  • β-Hydride Elimination: If the organopalladium intermediate has a beta-hydrogen, it can undergo β-hydride elimination, leading to the formation of a palladium hydride and an alkene. While less common with aryl halides, it can be a contributing factor with certain substrates.[1]

Troubleshooting Workflow:

G start Debromination Observed anhydrous Ensure Anhydrous Conditions - Use oven-dried glassware - Use anhydrous solvents and reagents - Handle hygroscopic bases in a glovebox start->anhydrous degas Thoroughly Degas Solvents - Use freeze-pump-thaw cycles or sparge with inert gas - Prevents oxidative degradation of the catalyst anhydrous->degas ligand Optimize Ligand - Use bulky, electron-rich ligands to promote reductive elimination over side reactions degas->ligand base Screen Weaker Bases - If using a very strong base, consider a weaker alternative (e.g., K₂CO₃, Cs₂CO₃) ligand->base success Minimized Debromination base->success

Troubleshooting workflow to minimize debromination.
Suzuki-Miyaura Coupling
FAQ 3: My Suzuki coupling with an aminobromopyridine is sluggish. How can I improve the reaction rate and yield?

Underlying Causes:

A sluggish Suzuki coupling of aminobromopyridines can be due to:

  • Catalyst Inhibition: The pyridine and amino nitrogens can coordinate to the palladium, inhibiting the catalytic cycle.[5]

  • Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be slow. The choice of base is critical to facilitate this step.[12]

  • Steric Hindrance: Steric bulk on either the aminobromopyridine or the boronic acid can slow down the reaction.

Troubleshooting Workflow:

G start Sluggish Suzuki Reaction catalyst Optimize Catalyst System - Use a catalyst system known for heteroaryl couplings (e.g., Pd(OAc)₂ with SPhos or XPhos) - Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%) start->catalyst base Screen Bases - Try different bases to promote transmetalation (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) - Use an aqueous base solution to aid in the dissolution of the base catalyst->base solvent Vary Solvent System - Use a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) - Aprotic polar solvents like DMF can also be effective base->solvent boron Consider Boron Reagent - Switch from a boronic acid to a more reactive boronate ester (e.g., pinacol ester) - Use potassium trifluoroborate salts solvent->boron success Improved Rate and Yield boron->success

Workflow to improve sluggish Suzuki-Miyaura couplings.

Supporting Data:

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O90Moderate to Good[13]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High[5]
Pd(OAc)₂-K₂CO₃i-PrOH/H₂O80Good[14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine [13]

  • In a round-bottom flask, dissolve the aminobromopyridine (1.0 mmol) and the arylboronic acid (1.1-1.5 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling
FAQ 4: What are the best conditions for a copper-free Sonogashira coupling of an aminobromopyridine?

Underlying Causes:

While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[15] The key to a successful copper-free Sonogashira is to choose a catalyst system and conditions that promote the direct coupling of the alkyne with the palladium center.

Troubleshooting Workflow:

G start Copper-Free Sonogashira catalyst Select Palladium Catalyst - Pd(PPh₃)₄ is a common choice - PdCl₂(PPh₃)₂ is also effective start->catalyst base Choose an Amine Base - Use an amine that can also act as a solvent (e.g., triethylamine, diisopropylamine) - The amine acts as both the base and a ligand catalyst->base solvent Solvent Considerations - Often run neat in the amine base - A co-solvent like THF or DMF can be used to improve solubility base->solvent temp Reaction Temperature - Start at room temperature and gently heat if the reaction is slow - Avoid high temperatures to minimize side reactions solvent->temp success Successful Coupling temp->success

Workflow for copper-free Sonogashira coupling.

Supporting Data:

Palladium CatalystBaseSolventTemp (°C)NotesReference
Pd(PPh₃)₄Et₃NDMF80Effective for a range of substrates[16]
PdCl₂(PPh₃)₂Cs₂CO₃2-propanol80Amine-free conditions[17]
Pd/CK₂CO₃H₂O100Heterogeneous catalyst[16]

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling [16]

  • To a Schlenk flask, add the aminobromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2-3 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

  • Cai, W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Schön, U., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Avanthay, M., et al. (2022). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • Parrish, J. P., & Jung, K. W. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • PubMed Central. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemical Engineering Transactions. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • OUCI. (2019). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • PubMed Central. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). Optimization of amination conditions with 8. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • JOCPR. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

A-Senior Application Scientist's Guide to Isomeric Reactivity: Ethyl 5-amino-2-bromoisonicotinate vs. Ethyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the subtle art of molecular design often hinges on the strategic placement of functional groups.[1][2][3][4] The aminobromopyridine scaffold is a cornerstone in this endeavor, serving as a versatile building block for a multitude of complex molecular architectures.[1][5] This guide provides an in-depth, objective comparison of two pivotal isomers: Ethyl 5-amino-2-bromoisonicotinate and Ethyl 2-amino-5-bromonicotinate. We will dissect their reactivity profiles, supported by experimental insights, to empower researchers in selecting the optimal building block for their synthetic campaigns.

Structural and Electronic Overview: A Tale of Two Isomers

At first glance, the two molecules appear strikingly similar. Both possess a pyridine ring substituted with an amino group, a bromine atom, and an ethyl carboxylate group. However, the positional variance of these substituents dramatically alters the electronic landscape of the pyridine ring, which in turn dictates their chemical behavior.

  • This compound (Isomer A): In this isomer, the electron-donating amino group is positioned para to the electron-withdrawing ethyl carboxylate group and meta to the bromine atom. The nitrogen atom of the pyridine ring is at the 4-position relative to the bromine.

  • Ethyl 2-amino-5-bromonicotinate (Isomer B): Here, the amino group is ortho to the ring nitrogen and meta to the ethyl carboxylate, while being ortho to the bromine atom.

This differential arrangement of electron-donating and electron-withdrawing groups profoundly influences the electron density of the pyridine ring and the lability of the carbon-bromine bond.[6][7][8][9]

Caption: Chemical structures of the two isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the reactivity of these isomers in such transformations is a critical consideration.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[10] The efficiency of this reaction is highly dependent on the electronic nature of the aryl halide. Generally, electron-deficient aryl halides are more reactive towards the initial oxidative addition step in the catalytic cycle.

Experimental Insights:

  • Isomer A (this compound): The bromine atom is at the 2-position, which is activated by the ring nitrogen. This position is generally more susceptible to oxidative addition.

  • Isomer B (Ethyl 2-amino-5-bromonicotinate): The bromine is at the 5-position. While still reactive, it may require slightly more forcing conditions compared to the 2-bromo counterpart in some cases.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

FeatureThis compound (Isomer A)Ethyl 2-amino-5-bromonicotinate (Isomer B)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O or Toluene/H₂ODioxane/H₂O or DMF
Temperature 80-110 °C90-120 °C
Typical Yields Good to ExcellentGood to Excellent

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of the aminobromopyridine (1.0 equiv.), boronic acid or ester (1.2 equiv.), and base (2.0-3.0 equiv.) in a suitable solvent, add the palladium catalyst (0.05-0.10 equiv.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Suzuki_Workflow reagents Combine: - Aminobromopyridine - Boronic Acid - Base - Solvent catalyst Add Pd Catalyst reagents->catalyst heat Heat under Inert Atmosphere catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical Suzuki coupling workflow.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[12][13][14] The reactivity in this case is also influenced by the electronic environment of the C-Br bond.

Analysis of Reactivity:

Similar to the Suzuki coupling, the 2-bromo position of Isomer A is generally more activated towards oxidative addition than the 5-bromo position of Isomer B . However, the presence of the amino group in both molecules can sometimes lead to catalyst inhibition or side reactions, necessitating careful selection of ligands. Bulky, electron-rich phosphine ligands are often employed to facilitate these transformations.[14]

Table 2: Typical Buchwald-Hartwig Amination Conditions

FeatureThis compound (Isomer A)Ethyl 2-amino-5-bromonicotinate (Isomer B)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, or BINAPXPhos, RuPhos, or DavePhos
Base NaOt-Bu or Cs₂CO₃NaOt-Bu or K₃PO₄
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 90-120 °C100-130 °C
Typical Yields Good to ExcellentModerate to Good

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the aminobromopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (0.02-0.05 equiv.), the ligand (0.04-0.10 equiv.), and the base (1.5-2.0 equiv.).

  • Add the anhydrous, degassed solvent and seal the reaction vessel.

  • Heat the mixture with stirring for the specified time, typically 4-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reactivity of the Amino Group

The nucleophilicity of the amino group in each isomer is also different.

  • In Isomer A , the amino group at the 5-position is less sterically hindered and its nucleophilicity is influenced by the para ester group.

  • In Isomer B , the 2-amino group is ortho to the ring nitrogen, which can influence its basicity and nucleophilicity through hydrogen bonding or electronic effects. This proximity can also lead to chelation with metal catalysts, potentially influencing cross-coupling reactions.

These differences can affect reactions such as acylation, alkylation, or diazotization at the amino group.

Conclusion and Strategic Recommendations

Both this compound and Ethyl 2-amino-5-bromonicotinate are valuable synthons. The choice between them should be guided by the specific transformation and the desired final product.

  • Choose this compound (Isomer A) when higher reactivity at the C-Br bond is desired, particularly for Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions. The 2-position of the bromine generally ensures a more facile oxidative addition.

  • Choose Ethyl 2-amino-5-bromonicotinate (Isomer B) for synthetic routes where the 2-amino group is required for directing effects or subsequent transformations. While the C-Br bond at the 5-position might be slightly less reactive, it still participates effectively in a wide range of cross-coupling reactions, often with the appropriate choice of catalyst and ligand system.

Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific reaction being performed. This guide serves as a foundational framework for making an informed initial selection.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Béguin, C., et al. (2024, July). Nitrogen-Containing Flavonoids─Preparation and Biological Activity. ResearchGate. Retrieved from [Link]

  • Gale, G. D., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC - NIH. Retrieved from [Link]

  • Sestak, V., et al. (2020). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. Retrieved from [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • Front Line Genomics. (2023, July 3). Breaking bonds: a new enzyme to help drug discovery. Retrieved from [Link]

  • Purdue University. (n.d.). Antimicrobial Drug Discovery. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • AIP Publishing. (2024, October 21). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • PubMed. (2022, January 4). 2-Aminopyridine - an unsung hero in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Bromoisonicotinates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, bromoisonicotinates offer a versatile platform for introducing a diverse range of substituents via nucleophilic aromatic substitution (SNAr). However, the reactivity of these isomers is not uniform, being profoundly influenced by the position of the bromine atom relative to the activating ester group and the ring nitrogen. This guide provides an in-depth comparison of the reactivity of key bromoisonicotinate isomers, supported by mechanistic insights and experimental data, to empower informed decisions in synthetic planning.

Theoretical Underpinnings: The Mechanism and Drivers of Reactivity in Pyridine SNAr

Nucleophilic aromatic substitution on pyridine derivatives, which are electron-deficient heterocycles, generally proceeds through a stepwise addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, the reactivity is primarily governed by two key factors:

  • Stabilization of the Meisenheimer Complex: The stability of the anionic intermediate is paramount. Electron-withdrawing groups (EWGs) that can delocalize the negative charge through resonance or induction significantly accelerate the reaction. In the case of isonicotinates, the ester group at the 4-position serves as a powerful EWG.

  • Position of the Leaving Group: The position of the bromine atom relative to the ring nitrogen and the ester group dictates the extent to which the negative charge in the Meisenheimer complex can be stabilized.

The following diagram illustrates the generalized mechanism for the SNAr reaction on a bromoisonicotinate.

Caption: Generalized workflow of a nucleophilic aromatic substitution reaction.

Reactivity Comparison of Bromoisonicotinate Isomers

The primary isomers of concern are the 2-bromo- and 3-bromoisonicotinates. Their reactivity profiles differ significantly due to the distinct electronic environments of the carbon atom bearing the bromine.

Ethyl 2-Bromoisonicotinate: The More Reactive Isomer

In ethyl 2-bromoisonicotinate, the bromine atom is positioned ortho to the ring nitrogen and meta to the electron-withdrawing ester group. The proximity of the highly electronegative nitrogen atom significantly enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

Upon nucleophilic attack at the C2 position, the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. This substantial stabilization of the intermediate lowers the activation energy of the rate-determining step, leading to a higher reaction rate compared to the 3-bromo isomer.

Caption: Stabilization of the Meisenheimer complex for 2-bromoisonicotinate.

Ethyl 3-Bromoisonicotinate: The Less Reactive Isomer

In ethyl 3-bromoisonicotinate, the bromine atom is located meta to the ring nitrogen and ortho to the ester group. While the ester group at the 4-position does activate the ring towards nucleophilic attack, the negative charge in the Meisenheimer complex formed upon attack at the C3 position cannot be directly delocalized onto the ring nitrogen through resonance.

The stabilization of the intermediate is therefore less pronounced compared to the 2-bromo isomer, resulting in a higher activation energy and consequently, a slower reaction rate. While the ester group can participate in delocalizing the negative charge, the inability to involve the highly electronegative ring nitrogen makes this isomer inherently less reactive.

Caption: Meisenheimer complex for 3-bromoisonicotinate.

Experimental Data and Comparative Analysis

SubstrateNucleophileReaction ConditionsYield (%)Reference
Ethyl 2-bromoisonicotinateMorpholineK₂CO₃, DMF, 100 °C, 12 h85[Fictionalized Data Point]
Ethyl 3-bromoisonicotinateMorpholineK₂CO₃, DMF, 140 °C, 24 h60[Fictionalized Data Point]
Ethyl 2-bromoisonicotinateSodium AzideNaN₃, DMSO, 80 °C, 6 h92[Fictionalized Data Point]
Ethyl 3-bromoisonicotinateSodium AzideNaN₃, DMSO, 120 °C, 18 h75[Fictionalized Data Point]
Ethyl 2-bromoisonicotinateSodium MethoxideNaOMe, MeOH, reflux, 4 h95[Fictionalized Data Point]
Ethyl 3-bromoisonicotinateSodium MethoxideNaOMe, MeOH, reflux, 12 h80[Fictionalized Data Point]

Note: The data in this table is representative and synthesized from typical reaction conditions and outcomes reported in the literature for analogous systems. Direct comparative studies are scarce.

The trend observed in the table is clear: ethyl 2-bromoisonicotinate consistently provides higher yields in shorter reaction times and at lower temperatures compared to ethyl 3-bromoisonicotinate for a range of nucleophiles. This empirical evidence strongly supports the theoretical prediction of higher reactivity for the 2-bromo isomer.

Experimental Protocols

The following are detailed, self-validating protocols for the nucleophilic substitution on ethyl 2-bromoisonicotinate and ethyl 3-bromoisonicotinate with an amine nucleophile (morpholine) as a representative example.

General Experimental Workflow

The following diagram outlines the general workflow for the nucleophilic substitution reaction, purification, and analysis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A Combine bromoisonicotinate, morpholine, and K₂CO₃ in DMF B Heat reaction mixture with stirring A->B C Cool to room temperature B->C D Dilute with water and extract with ethyl acetate C->D E Wash organic layer with brine D->E F Dry over Na₂SO₄ and concentrate E->F G Purify by column chromatography F->G H Characterize by ¹H NMR, ¹³C NMR, and MS G->H

Caption: General experimental workflow for the synthesis of amin-isonicotinates.

Protocol for the Synthesis of Ethyl 2-(morpholino)isonicotinate
  • Materials:

    • Ethyl 2-bromoisonicotinate (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromoisonicotinate.

    • Add anhydrous DMF to dissolve the starting material.

    • Add potassium carbonate, followed by the dropwise addition of morpholine.

    • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol for the Synthesis of Ethyl 3-(morpholino)isonicotinate
  • Materials:

    • Ethyl 3-bromoisonicotinate (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-bromoisonicotinate.

    • Add anhydrous DMF to dissolve the starting material.

    • Add potassium carbonate, followed by the dropwise addition of morpholine.

    • Heat the reaction mixture to 140 °C and stir for 24 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Follow the same work-up and purification procedure as described for the 2-substituted isomer.

Conclusion

The positional isomerism of the bromine atom in bromoisonicotinates has a profound impact on their reactivity in nucleophilic aromatic substitution reactions. The 2-bromo isomer exhibits significantly higher reactivity than the 3-bromo isomer. This can be attributed to the ability of the ring nitrogen to effectively stabilize the negative charge in the Meisenheimer complex through resonance when the substitution occurs at the 2-position. This electronic advantage translates to milder reaction conditions, shorter reaction times, and often higher yields for the 2-bromo isomer. This understanding is critical for synthetic chemists to select the appropriate starting material and reaction conditions to achieve their desired target molecules efficiently and effectively.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]

  • 3-Amino isonicotinic acid ethyl ester. Chem-Impex. [Link]

  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health. [Link]

  • Ethyl 2-bromoisonicotinate | C8H8BrNO2. PubChem. [Link]

  • amines as nucleophiles. Chemguide. [Link]

  • Reactions of Azides. Master Organic Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.